3-O-Octadecyl-2-O-methyl-sn-glycerol
Overview
Description
3-O-Octadecyl-2-O-methyl-sn-glycerol is a metabolite of a phosphotidylinositol ether lipid analog. It is known to target the pleckstrin homology domain of the serine/threonine kinase Akt and induce apoptosis in cancer cell lines with high levels of endogenous Akt activity . This compound has a molecular formula of C22H46O3 and a molecular weight of 358.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Octadecyl-2-O-methyl-sn-glycerol involves the following steps:
Solubilization: The compound is solubilized in chloroform.
Film Formation: A thin film of the compound is deposited on the sides of a container by evaporating the chloroform with a stream of nitrogen or argon.
Dissolution: DMSO is added, and the mixture is vortexed to dissolve the compound from the sides of the container.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-O-Octadecyl-2-O-methyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (OH-, NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
3-O-Octadecyl-2-O-methyl-sn-glycerol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-O-Octadecyl-2-O-methyl-sn-glycerol involves targeting the pleckstrin homology domain of the serine/threonine kinase Akt. This interaction induces apoptosis in cancer cell lines with high levels of endogenous Akt activity . The compound’s ability to modulate intracellular calcium levels and induce DNA fragmentation further contributes to its apoptotic effects .
Comparison with Similar Compounds
Similar Compounds
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine (ET-18-OCH3): Similar in structure and function, known for its growth inhibitory effects on tumor cells.
Edelfosine: Another phospholipid analog with similar apoptotic properties.
Miltefosine: Used in cancer treatment and shares similar mechanisms of action.
Uniqueness
3-O-Octadecyl-2-O-methyl-sn-glycerol is unique due to its specific targeting of the pleckstrin homology domain of Akt, making it particularly effective in inducing apoptosis in cancer cells with high Akt activity . Its ability to modulate intracellular calcium levels and induce DNA fragmentation further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R)-2-methoxy-3-octadecoxypropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50535216 | |
Record name | (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83526-62-9 | |
Record name | (2R)-2-Methoxy-3-(octadecyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50535216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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